molecular formula C17H21N3O2S B2416175 4-isopropoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide CAS No. 1797861-23-4

4-isopropoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide

Cat. No.: B2416175
CAS No.: 1797861-23-4
M. Wt: 331.43
InChI Key: NXERTQJOUZXPCQ-UHFFFAOYSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

Thiazoles can be synthesized from simple precursors . For example, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of a correspondent compound, which in turn was converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions due to the presence of reactive positions on the ring where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Heterocyclic Synthesis and Chemical Reactivity

Studies on compounds with similar structures to "4-isopropoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide" reveal their utility in the synthesis of various heterocyclic compounds. For example, compounds synthesized from benzo[b]thiophen-2-yl-hydrazonoesters have been investigated for their reactivity toward different nitrogen nucleophiles, leading to the formation of pyrazole, isoxazole, and pyrazolopyrimidine derivatives. These compounds are of interest for further chemical transformations and applications in material science and pharmaceutical chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Biological Activity and Pharmaceutical Applications

Similar chemical structures have been explored for their potential biological activities. The synthesis and evaluation of N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide as a selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) indicate the potential pharmaceutical applications of such compounds in cancer therapy (Borzilleri et al., 2006). This underscores the importance of structural analogs in the development of new therapeutic agents.

Antimicrobial and Antifungal Agents

Compounds structurally related to "this compound" have been synthesized and evaluated for their antimicrobial and antifungal properties. For example, the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives has been explored for potential antifungal activity, highlighting the role of such compounds in the development of new antimicrobial agents (Narayana et al., 2004).

Environmental and Catalytic Applications

The photocatalytic degradation of organic compounds in water is another area of application for related chemical structures. The kinetics and products of the TiO2 photocatalytic degradation of pyridine have been studied, providing insights into the environmental applications of such compounds in the removal of noxious chemicals from water (Maillard-Dupuy et al., 1994).

Mechanism of Action

The mechanism of action of thiazole-containing compounds can vary widely depending on the specific compound and its biological target. For example, some thiazole derivatives have been found to exhibit antimicrobial, antifungal, antiviral, and antitumor activities .

Future Directions

Thiazoles have been the subject of much research due to their wide range of biological activities. Future research may focus on designing and synthesizing new thiazole derivatives with improved properties and activities .

Properties

IUPAC Name

4-propan-2-yloxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12(2)22-15-5-3-13(4-6-15)16(21)19-14-7-9-20(11-14)17-18-8-10-23-17/h3-6,8,10,12,14H,7,9,11H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXERTQJOUZXPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2CCN(C2)C3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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